2'-Epi-guianin
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Overview
Description
2’-epi-guianin is a neolignan compound isolated from the leaves of Ocotea macrophylla Kunth. It is known for its inhibitory activity against platelet-activating factor-induced aggregation of rabbit platelets . This compound belongs to the class of lignans and neolignans, which are dimers of phenylpropane units and are widely distributed in the plant kingdom .
Preparation Methods
The synthetic preparation of 2’-epi-guianin involves several steps. One common method includes the oxidation of phenols to cyclohexa-2,5-dienones using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ferric chloride (hexahydrate) . Another approach involves biomimetic synthesis, which mimics natural biosynthetic pathways to produce the compound
Chemical Reactions Analysis
2’-epi-guianin undergoes various chemical reactions, including:
Oxidation: Using reagents like DDQ or ferric chloride to form cyclohexa-2,5-dienones.
Reduction: Typically involves hydrogenation reactions to reduce double bonds.
Substitution: Common reagents include halogens and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-epi-guianin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-epi-guianin involves the inhibition of prostaglandin G/H synthase 1 (COX-1), which plays a role in the biosynthesis of prostanoids . This inhibition leads to reduced platelet aggregation and inflammation. The molecular targets include COX-1 and related pathways involved in arachidonic acid metabolism .
Comparison with Similar Compounds
2’-epi-guianin is similar to other neolignans such as guianin and burchellin. it is unique due to its specific inhibitory activity against platelet-activating factor-induced aggregation . Other similar compounds include:
Guianin: Isolated from Aniba guianensis Aubl, known for its anti-inflammatory properties.
Burchellin: Another neolignan with similar structural features and biological activities.
2’-epi-guianin stands out due to its specific stereochemistry and biological activity, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5R,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-6-methyl-3,5-bis(prop-2-enyl)bicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H24O4/c1-4-6-15-11-22(9-5-2)13(3)18(19(20(15)23)21(22)24)14-7-8-16-17(10-14)26-12-25-16/h4-5,7-8,10-11,13,18-19,21,24H,1-2,6,9,12H2,3H3/t13-,18+,19?,21+,22+/m1/s1 |
InChI Key |
IELYWLBCFOCUNW-KUXMWZRESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2[C@@H]([C@]1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)CC=C)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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